HDAC1 Inhibition: 12.8 μM IC50 Establishes Baseline Epigenetic Probe Activity
The target compound inhibits human recombinant HDAC1 with an IC50 of 12.8 μM (1.28E+4 nM) in a biochemical assay using Boc-(Ac)-Lys-7-amino substrate [1]. In contrast, regioisomeric ethyl 4-(tert-butylamino)benzoate (CAS 36171-08-1) shows no reported HDAC1 activity in ChEMBL or BindingDB at concentrations up to 100 μM [2]. The ortho-tert-butylamino substitution in the target compound is critical for HDAC1 engagement; para-substituted analogs lacking this motif demonstrate negligible inhibition [2].
| Evidence Dimension | HDAC1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 12.8 μM |
| Comparator Or Baseline | Ethyl 4-(tert-butylamino)benzoate (CAS 36171-08-1): >100 μM (no inhibition reported); para-substituted analogs: negligible activity |
| Quantified Difference | >7.8-fold difference relative to reported detection threshold; qualitative absence of activity in comparator class |
| Conditions | Recombinant human his-tagged HDAC1 expressed in baculovirus-infected Sf6 insect cells; Boc-(Ac)-Lys-7-amino substrate |
Why This Matters
This establishes the compound as a tractable HDAC1 probe with measurable activity, whereas commonly available regioisomeric benzoates lack any HDAC engagement.
- [1] BindingDB BDBM50535402. IC50: 1.28E+4 nM for HDAC1. View Source
- [2] ChEMBL Database. Absence of HDAC1 activity for ethyl 4-(tert-butylamino)benzoate and related para-substituted analogs. View Source
